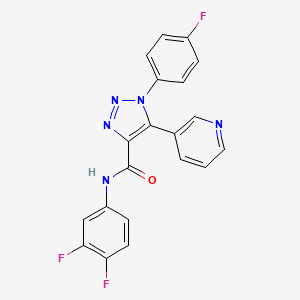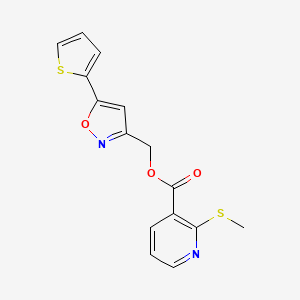
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of nicotinic acid and isoxazole, which are known to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific cellular targets. For example, as an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. As an anti-inflammatory agent, this compound reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. As an anti-cancer agent, this compound induces apoptosis in cancer cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate in lab experiments is its potential as a lead compound for drug development. This compound exhibits various biological activities, which makes it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound in in vivo studies.
Zukünftige Richtungen
There are various future directions for the research of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate. One potential direction is the development of this compound as an anti-inflammatory drug. Another potential direction is the development of this compound as an anti-cancer drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate involves the reaction of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with methylthiomethylamine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate compound has been found to exhibit various biological activities. One of the most significant applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammation response.
Another potential application of this compound is its use as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. It is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-21-14-11(4-2-6-16-14)15(18)19-9-10-8-12(20-17-10)13-5-3-7-22-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDOZZCUKJGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)
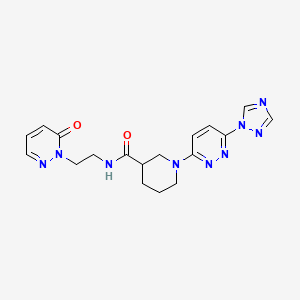
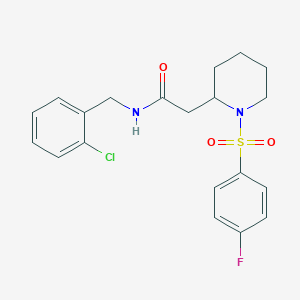
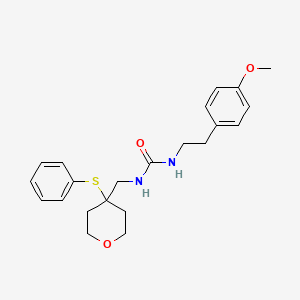
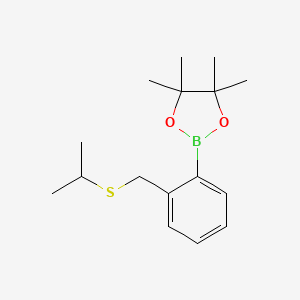

![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)
